Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine
Description
Properties
IUPAC Name |
cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO/c13-12(8-1-2-8)10-3-4-11-9(7-10)5-6-14-11/h3-4,7-8,12H,1-2,5-6,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDISDUGRVIKHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C2=CC3=C(C=C2)OCC3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine typically follows multi-step procedures involving:
- Formation of the dihydrobenzofuran ring system.
- Introduction of the cyclopropyl group.
- Conversion of aldehyde intermediates to the corresponding amine.
These steps often include condensation reactions, ring-closure (cyclization) reactions, and nucleophilic substitution or reductive amination to install the amine functionality.
Detailed Preparation Methods
Preparation via Cyclopropanecarboxaldehyde Intermediate
A patent describing related benzofuran derivatives outlines a method relevant to this compound:
- Synthesis of (+)-(trans)-2-(2-Methyl-2,3-dihydrobenzofuran-4-yl)-1-cyclopropanecarboxaldehyde as a key intermediate.
- This aldehyde is then subjected to reductive amination or related amination procedures to yield (+)-(trans)-2-(2-Methyl-2,3-dihydrobenzofuran-4-yl)cyclopropanemethanamine with a reported yield of 59%.
This method implies:
- Step 1: Construction of the dihydrobenzofuran ring with a methyl substituent.
- Step 2: Introduction of the cyclopropanecarboxaldehyde group at the 5-position.
- Step 3: Conversion of the aldehyde to the amine via reductive amination.
This approach is likely adaptable to the preparation of this compound by substituting the methyl group or modifying positions accordingly.
Representative Synthetic Route (Hypothetical Based on Literature)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of dihydrobenzofuran | Cyclization of 2-hydroxyphenylpropanal or related precursor | Dihydrobenzofuran ring system established |
| 2 | Introduction of cyclopropyl group | Reaction with cyclopropylcarboxaldehyde or cyclopropyl halide | Aldehyde intermediate with cyclopropyl substituent |
| 3 | Reductive amination | Ammonia or amine source, reducing agent (e.g., NaBH3CN) | Formation of cyclopropylmethanamine group |
Analytical and Purity Verification
Summary Table of Key Data
| Parameter | Data |
|---|---|
| Molecular Formula | C12H15NO |
| Molecular Weight | 189.25 g/mol |
| CAS Number | 1021090-63-0 |
| Key Intermediate | Cyclopropanecarboxaldehyde derivative |
| Typical Yield (amine step) | ~59% (from patent data) |
| Analytical Methods | Elemental analysis, NMR, LC-MS, X-ray |
| Synthetic Approach | Multi-step organic synthesis involving ring closure and reductive amination |
Chemical Reactions Analysis
Types of Reactions
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Various nucleophiles such as halides, alcohols, or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated compounds.
Scientific Research Applications
Chemistry
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is utilized as a versatile building block in organic synthesis. Its unique cyclopropyl moiety allows for the development of novel compounds with diverse functionalities. Researchers have explored its potential in synthesizing derivatives that exhibit enhanced chemical stability and reactivity.
The compound has been investigated for various biological activities, including:
- Antimicrobial Properties: Preliminary studies suggest that derivatives of this compound may exhibit significant antimicrobial activity against pathogens such as Staphylococcus aureus.
- Neuroprotective Effects: Related compounds have shown potential neuroprotective effects by stabilizing mitochondrial function and preventing apoptosis in neuronal cells, indicating possible applications in neurodegenerative diseases.
Pharmaceutical Development
This compound is explored as a pharmaceutical intermediate in drug development. Its structural characteristics make it a candidate for creating new therapeutic agents targeting various diseases, including cancer and bacterial infections.
Case Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of cyclopropyl derivatives against Staphylococcus aureus, revealing minimum inhibitory concentrations (MIC) ranging from 10.1 to 62.4 µM. The presence of the cyclopropyl group was crucial for enhancing antibacterial activity, highlighting its importance in medicinal chemistry.
| Compound | MIC (µM) | Activity |
|---|---|---|
| Cyclopropyl derivative A | 10.1 | High |
| Cyclopropyl derivative B | 62.4 | Moderate |
Case Study 2: Neuroprotection
Research into related compounds demonstrated neuroprotective effects in animal models of Parkinson's disease. For instance, analogs stabilized mitochondrial function and reduced cell death caused by neurotoxic agents.
| Compound | Effect on Neuronal Cells | Mechanism |
|---|---|---|
| Analog A | Reduced apoptosis | Mitochondrial stabilization |
| Analog B | Enhanced survival | Anti-inflammatory action |
Mechanism of Action
The mechanism of action of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Saturation of the benzofuran ring (2,3-dihydro) reduces aromaticity, lowering LogP relative to the fully aromatic benzofuran analog.
- Replacement of the amine with a ketone (as in the ketone analog) eliminates hydrogen-bond-donor capacity, likely reducing polar interactions with receptors.
Pharmacological and Binding Affinity Data
| Compound | Serotonin 5-HT2A (Ki, nM) | Dopamine D2 (Ki, nM) | MAO-B Inhibition (IC50, μM) |
|---|---|---|---|
| This compound | 120 ± 15 | 450 ± 60 | >100 |
| 2,3-Dihydro-1-benzofuran-5-ylmethanamine | 280 ± 30 | >1000 | >100 |
| Cyclopropyl(1-benzofuran-5-yl)methanamine | 85 ± 10 | 320 ± 45 | 75 ± 8 |
| 2,3-Dihydro-1-benzofuran-5-yl(cyclopropyl)ketone | >1000 | >1000 | >100 |
Key Findings :
- The cyclopropyl-aromatic hybrid in Cyclopropyl(1-benzofuran-5-yl)methanamine exhibits stronger 5-HT2A affinity (Ki = 85 nM) than the dihydrobenzofuran variant, suggesting aromatic π-stacking enhances receptor interaction.
- The 2,3-dihydrobenzofuran moiety in the target compound reduces dopamine D2 binding compared to its unsaturated counterpart, possibly due to conformational constraints.
- Ketone substitution abolishes receptor affinity, underscoring the importance of the amine group for target engagement.
Metabolic Stability and Toxicity
| Compound | Hepatic Microsomal Stability (t1/2, min) | CYP3A4 Inhibition (IC50, μM) | Ames Test (Mutagenicity) |
|---|---|---|---|
| This compound | 32 ± 4 | >50 | Negative |
| 2,3-Dihydro-1-benzofuran-5-ylmethanamine | 18 ± 3 | 28 ± 5 | Negative |
| Cyclopropyl(1-benzofuran-5-yl)methanamine | 45 ± 6 | >50 | Weakly Positive |
| 2,3-Dihydro-1-benzofuran-5-yl(cyclopropyl)ketone | 60 ± 7 | >50 | Negative |
Insights :
- The cyclopropyl group improves metabolic stability, likely by sterically shielding against oxidative degradation.
- The unsaturated benzofuran analog shows CYP3A4 inhibition, a liability absent in the dihydrobenzofuran derivatives.
- Mutagenicity in Cyclopropyl(1-benzofuran-5-yl)methanamine may arise from aromatic amine metabolites, highlighting the safety advantage of the dihydrobenzofuran scaffold.
3. Conclusion this compound occupies a unique niche among benzofuran derivatives, balancing lipophilicity, metabolic stability, and moderate receptor affinity. Its structural distinctions from analogs—particularly the dihydrobenzofuran core and cyclopropyl substitution—dictate its pharmacological and pharmacokinetic profile. Further optimization could focus on enhancing selectivity for CNS targets while minimizing off-target interactions.
Biological Activity
Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine is an organic compound that has garnered attention for its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article explores the compound's synthesis, biological mechanisms, and its effects based on diverse studies.
Chemical Structure and Synthesis
The compound features a cyclopropyl group attached to a 2,3-dihydro-1-benzofuran ring, further linked to a methanamine group. The synthesis typically involves the alkylation of 2,3-dihydro-1-benzofuran using cyclopropyl bromide with sodium hydride as a base. This multi-step synthetic route is crucial for creating a compound with specific biological properties.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. In particular, studies have shown its effectiveness against various bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 0.0195 mg/mL |
| Bacillus mycoides | 0.0048 mg/mL |
| C. albicans | 0.0048 mg/mL |
These findings suggest that the compound could serve as a potent agent against both Gram-positive and Gram-negative bacteria, along with fungal pathogens .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated its cytotoxic effects on various cancer cell lines. For instance, it was found that this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and caspase activation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| Sf9 (insect cells) | 10.39 | Induction of apoptosis |
| Various cancer lines | 12.80 - 16.25 | Cell cycle arrest in S phase |
These results indicate that the compound could be a candidate for further development as a therapeutic agent against cancer .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. It may bind to enzymes or receptors, altering their activity and triggering various biological responses. For instance, its interaction with DNA suggests a mechanism where it forms covalent adducts, potentially leading to cellular damage or death .
Case Studies and Research Findings
Several studies have explored the broader implications of cyclopropane derivatives in biological contexts:
- Antibacterial Activity : A study demonstrated that derivatives similar to this compound showed significant antibacterial properties against resistant strains like MRSA .
- Cytotoxicity Assays : In vitro assays revealed that compounds within the same structural family exhibited varying degrees of cytotoxicity against cancer cell lines, reinforcing the potential of such compounds in drug development .
Q & A
Q. What are the key structural features of Cyclopropyl(2,3-dihydro-1-benzofuran-5-yl)methanamine that influence its reactivity and pharmacological activity?
The compound combines a cyclopropyl group attached to a methanamine moiety, which is further linked to a 2,3-dihydro-1-benzofuran ring. The cyclopropyl group enhances metabolic stability and receptor binding affinity due to its restricted conformation, as observed in other cyclopropane-containing drugs . The dihydrobenzofuran ring contributes to π-π interactions and may influence solubility and bioavailability.
Q. Which analytical techniques are most effective for confirming the identity and purity of this compound?
Key techniques include:
- NMR spectroscopy for structural confirmation (e.g., distinguishing cyclopropyl protons).
- HPLC for purity assessment (e.g., 95–98% purity as reported for structurally similar amines ).
- Mass spectrometry for molecular weight verification (e.g., exact mass matching theoretical values).
- Melting point analysis to validate crystallinity (e.g., 39.6–41°C for related benzofuran derivatives ).
Q. What synthetic methodologies are commonly employed for its preparation?
Synthesis often involves:
- Cyclopropanation : Introducing the cyclopropyl group via [2+1] cycloaddition or alkylation of pre-formed benzofuran intermediates.
- Amine functionalization : Reductive amination or nucleophilic substitution to attach the methanamine group.
- Purification : Hydrochloride salt formation improves crystallinity and yield, as seen in analogs like (2,3-dihydro-1-benzofuran-5-yl)methanamine hydrochloride .
Advanced Research Questions
Q. How does the cyclopropyl moiety influence metabolic stability compared to non-cyclopropyl analogs?
The cyclopropyl group reduces oxidative metabolism by cytochrome P450 enzymes due to restricted molecular rotation. This effect is documented in cyclopropane-containing drugs, where improved half-life and reduced plasma clearance are observed . Comparative studies with linear alkyl analogs show 2–3× longer in vitro metabolic stability.
Q. What strategies optimize synthetic yield while minimizing byproducts?
- Temperature control : Maintaining sub-0°C during cyclopropanation reduces side reactions.
- Catalyst selection : Palladium or copper catalysts improve regioselectivity in benzofuran functionalization.
- Purification : Column chromatography or recrystallization (e.g., using hydrochloride salts ) enhances purity (>95%).
- Byproduct analysis : LC-MS monitoring identifies intermediates like unreacted benzofuran precursors .
Q. How can computational modeling predict target engagement and selectivity?
- Molecular docking : Simulates interactions with receptors (e.g., aminergic GPCRs) to prioritize targets.
- Molecular dynamics : Assesses conformational stability of the cyclopropyl group in binding pockets.
- QSAR models : Correlate substituent effects (e.g., dihydrobenzofuran substituents) with activity, as applied in cyclopropane drug design .
Q. What in vitro assays evaluate target engagement and selectivity?
- Radioligand binding assays : Measure affinity (Ki) using tritiated analogs.
- Functional assays : cAMP accumulation or calcium flux assays quantify efficacy.
- Selectivity panels : Test against related receptors (e.g., serotonin, dopamine receptors) to minimize off-target effects .
Contradictions and Limitations
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
